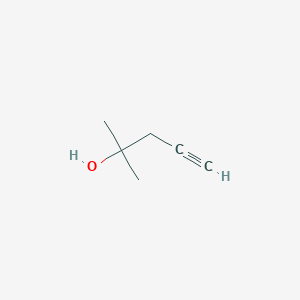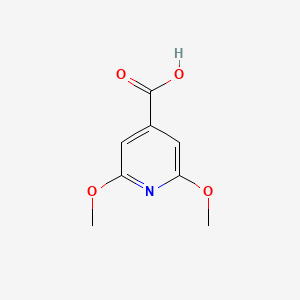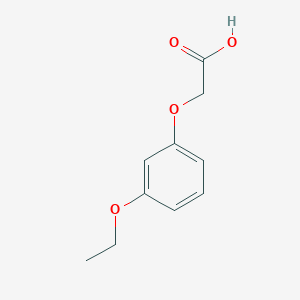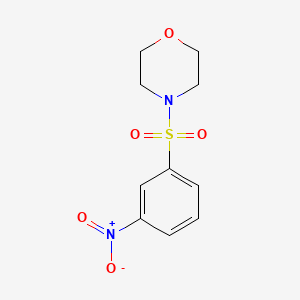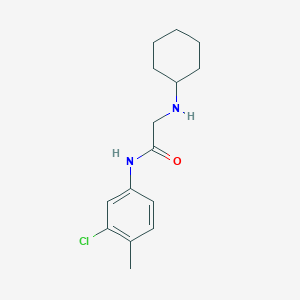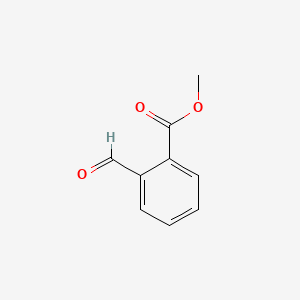
Methyl 2-formylbenzoate
Descripción general
Descripción
Methyl 2-formylbenzoate is a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . It is also known as methyl phthalaldehydate or 2-carboxymethylbenzaldehyde . It is a colorless or yellow colored oily liquid and insoluble in water .
Synthesis Analysis
Methyl-2-formyl benzoate is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products . It is an essential starting material for the synthesis of many organic compounds via multisteps reactions such as Ugi-reaction and tetrazole photoclick reaction .Molecular Structure Analysis
The molecular formula of Methyl 2-formylbenzoate is C9H8O3 . Its average mass is 164.158 Da and its monoisotopic mass is 164.047348 Da .Chemical Reactions Analysis
Methyl-2-formyl benzoate is widely reported as a starting material for the synthesis of various derivatives that capable of interacting with several different receptors for the discovery of new potential drug candidates . It is mainly consisted of ester and formyl functions at vicinal. Both are important functional groups which are reactive and suitable towards the formation of new compounds .Physical And Chemical Properties Analysis
Methyl 2-formylbenzoate is a colorless or yellow colored oily liquid and insoluble in water . More detailed physical and chemical properties are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate is known as a bioactive precursor in organic synthesis of compounds . It’s a versatile substrate that can be used as a raw material for the preparation of medical products .
Pharmacological Activities
This compound exhibits a variety of pharmacological activities. It has been found to have antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Active Scaffold
As an active scaffold, methyl-2-formyl benzoate can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules .
Preparation of Medical Products
Methyl-2-formyl benzoate is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
Synthesis of Various Derivatives
Methyl-2-formyl benzoate is widely reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .
Multistep Reactions
It is an essential starting material for the synthesis of many organic compounds via multistep reactions such as Ugi-reaction and tetrazole photoclick reaction .
Safety and Hazards
Methyl 2-formylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .
Relevant Papers The paper titled “Methyl-2-formyl benzoate: A Review of Synthesis and Applications” provides a comprehensive review on the various synthetic routes for the preparation of methyl-2-formyl benzoate and its importance as a precursor for the preparation of compounds with pharmaceutical applications .
Mecanismo De Acción
Target of Action
Methyl 2-formylbenzoate is a bioactive precursor in the organic synthesis of compounds. It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the discovery of new bioactive molecules .
Mode of Action
The compound primarily consists of ester and formyl functions at vicinal . These are important functional groups that are reactive and suitable for the formation of new compounds. The interaction of Methyl 2-formylbenzoate with its targets leads to the formation of various derivatives that are capable of interacting with several different receptors .
Biochemical Pathways
Methyl 2-formylbenzoate is an essential starting material for the synthesis of many organic compounds via multistep reactions such as Ugi-reaction and tetrazole photoclick reaction . These reactions lead to the formation of various derivatives that can interact with different receptors, affecting various biochemical pathways.
Result of Action
The molecular and cellular effects of Methyl 2-formylbenzoate’s action are largely dependent on the specific derivative being synthesized. It has been associated with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Propiedades
IUPAC Name |
methyl 2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMODRRGEUGHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961507 | |
| Record name | Methyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formylbenzoate | |
CAS RN |
4122-56-9 | |
| Record name | Methyl 2-formylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of methyl 2-formylbenzoate?
A1: Methyl 2-formylbenzoate is a highly valuable reagent for synthesizing various heterocyclic compounds, particularly isoindolinone derivatives. Its reactivity stems from the presence of both an ester and an aldehyde functionality, making it amenable to diverse chemical transformations.
Q2: Can you provide examples of specific reactions where methyl 2-formylbenzoate is used as a key starting material?
A2: Absolutely! Methyl 2-formylbenzoate is a crucial component in various reactions, leading to diverse heterocyclic structures.
Q3: What is the role of methyl 2-formylbenzoate in the synthesis of 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones?
A: Methyl 2-formylbenzoate is a crucial building block in the synthesis of 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones via a novel one-pot, four-component dicyclization strategy. [, ] It reacts with (N-isocyanimine)triphenylphosphorane, primary amines, and carboxylic acids under mild, base-free, and metal-free conditions. The reaction proceeds through a tandem Ugi/aza-Wittig reaction followed by N-acylation, showcasing its versatility in constructing complex heterocycles with potential antibacterial properties. [, ]
Q4: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from methyl 2-formylbenzoate?
A: Yes, there have been studies exploring the SAR of compounds derived from methyl 2-formylbenzoate. For instance, research on binaphthyl-prolinol chiral ligands, synthesized using methyl 2-formylbenzoate, revealed the impact of ligand structure on enantioselectivity in the arylation of aromatic aldehydes. [] These findings contribute to a deeper understanding of how structural modifications influence the catalytic activity and enantioselectivity of these ligands.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


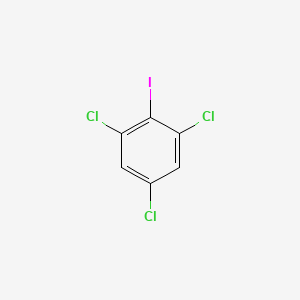
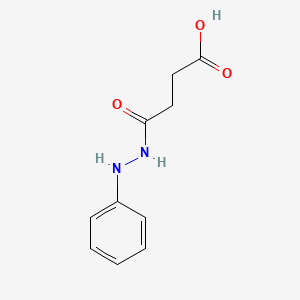
![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)

